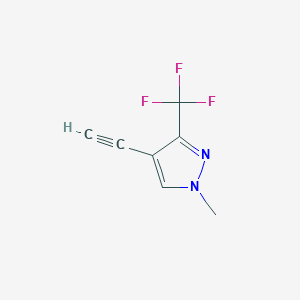

4-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-ethynyl-1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2/c1-3-5-4-12(2)11-6(5)7(8,9)10/h1,4H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEVWJUNVJYESF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Technical Profile & Application Guide

This technical guide provides an in-depth analysis of 4-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole , a specialized heterocyclic building block used in advanced medicinal chemistry and agrochemical discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound represents a strategic "linker-scaffold" combining the metabolic stability of a trifluoromethyl-pyrazole core with the versatile reactivity of a terminal alkyne. It is primarily utilized as a bioisosteric core in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and as a "click-ready" handle in chemoproteomics.

Core Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 1498364-87-6 |

| Molecular Formula | C₇H₅F₃N₂ |

| Molecular Weight | 174.12 g/mol |

| SMILES | CN1C=C(C#C)C(=N1)C(F)(F)F |

| Regiochemistry | 1-Methyl, 3-Trifluoromethyl (Distinct from the 5-CF₃ isomer) |

Physicochemical Properties (Experimental & Predicted)

-

Physical State: Typically a low-melting solid or viscous oil (dependent on purity/polymorph).

-

Solubility: Highly soluble in polar organic solvents (DMSO, DMF, MeOH, CH₂Cl₂); sparingly soluble in water.

-

Lipophilicity (LogP): ~1.6 – 2.2 (Predicted). The CF₃ group significantly enhances lipophilicity compared to the methyl analog.

-

Electronic Character: The pyrazole ring is electron-deficient due to the -I (inductive) and -R (resonance) effects of the 3-CF₃ group. This lowers the pKa of the terminal alkyne proton, making it slightly more acidic than non-fluorinated aryl alkynes.

Synthetic Pathways[8][12]

Accessing the 4-ethynyl core requires precise regiocontrol to ensure the CF₃ group is at the 3-position relative to the N-methyl group.

Strategic Routes

Two primary routes are employed in research settings:

-

Route A (Transformation): Conversion of the commercially available aldehyde via Seyferth-Gilbert homologation.

-

Route B (Coupling): Sonogashira coupling of the 4-iodo precursor followed by deprotection.

Synthesis Workflow Diagram

Caption: Figure 1. Convergent synthetic pathways to the target alkyne via aldehyde homologation (top) or cross-coupling (bottom).

Reactivity & Functionalization[8][9][12]

The terminal alkyne at the 4-position serves as a versatile "chemical handle." The electron-withdrawing nature of the 3-CF₃ group influences the kinetics of these reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this molecule is in "Click Chemistry."

-

Reactivity: The electron-deficient pyrazole ring slightly increases the acidity of the alkyne proton, potentially accelerating the formation of the Copper(I)-acetylide intermediate.

-

Product: Yields 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.[1]

-

Application: Used to attach the pyrazole pharmacophore to PROTAC linkers, fluorescent tags, or affinity matrices.

Sonogashira Cross-Coupling

The alkyne can be coupled with aryl halides to extend the scaffold.

-

Challenge: The CF₃ group can make the pyrazole ring sensitive to metalation at the 5-position if strong bases (like n-BuLi) are used. Standard Sonogashira conditions (Et₃N/DEA) are generally safe.

Hydration

Acid-catalyzed hydration converts the alkyne into the corresponding methyl ketone (4-acetyl-1-methyl-3-(trifluoromethyl)pyrazole), another key intermediate for SDHI fungicides.

Medicinal Chemistry Applications

The "Magic Methyl" & Fluorine Effect

-

Metabolic Stability: The 3-CF₃ group blocks metabolic oxidation at that position and sterically protects the pyrazole ring.

-

Dipole Modulation: The strong dipole of the CF₃ group, combined with the N-methyl, creates a unique electrostatic surface that can engage in specific interactions with enzyme active sites (e.g., Succinate Dehydrogenase).

Drug Discovery Context

This specific scaffold is a substructure of Penthiopyrad and related SDHI fungicides. In these drugs, the 4-position is typically an amide; however, the 4-ethynyl variant is used as:

-

Probe Synthesis: To create activity-based probes (ABPP) that bind to the target enzyme.

-

Rigid Linker: Replacing flexible amide bonds with a rigid alkyne spacer to restrict conformational freedom and improve binding entropy.

Experimental Protocols

Note: These protocols are adapted from standard methodologies for electron-deficient pyrazoles and should be validated with pilot scale-ups.

Protocol A: Synthesis from Aldehyde (Bestmann-Ohira)

Objective: Convert 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde to the target alkyne.

-

Reagents:

-

Substrate: 1.0 eq (Aldehyde)

-

Bestmann-Ohira Reagent (BOR): 1.2 eq (Dimethyl (1-diazo-2-oxopropyl)phosphonate)

-

Base: 2.0 eq Potassium Carbonate (K₂CO₃)

-

Solvent: Methanol (dry)

-

-

Procedure:

-

Dissolve the aldehyde in anhydrous MeOH (0.1 M concentration) under N₂ atmosphere.

-

Cool to 0°C. Add K₂CO₃ followed by the dropwise addition of BOR.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

-

Quench: Dilute with Et₂O or EtOAc, wash with saturated NaHCO₃ and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Expected Yield: 80–90%.

-

Protocol B: "Click" Conjugation (General)

Objective: Conjugate the alkyne to an Azide-tagged biomolecule.

-

Cocktail Preparation:

-

CuSO₄ (100 mM in water): 5 µL (1.0 eq relative to alkyne)

-

THPTA Ligand (200 mM in water): 10 µL (2.0 eq)

-

Sodium Ascorbate (freshly prepared 500 mM): 10 µL (10 eq)

-

-

Reaction:

-

Mix the alkyne (in DMSO) and the Azide partner (in buffer/DMSO).

-

Add the pre-mixed Cu-THPTA complex.

-

Add Sodium Ascorbate to initiate.

-

Incubate at RT for 1 hour.

-

Safety & Handling

-

Hazards:

-

Alkynes: Terminal alkynes can be reactive. Avoid contact with concentrated silver or mercury salts (risk of explosive acetylides).

-

Fluorinated Compounds: Thermal decomposition may release Hydrogen Fluoride (HF).

-

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work in a fume hood.

References

-

Synthesis of Pyrazole Precursors

- Title: "A Practical Synthetic Method for Functionalized 1-Methyl-3-(trifluoromethyl)-1H-pyrazoles."

- Source:ResearchGate / Russian Journal of Organic Chemistry

-

URL:

-

Click Chemistry Kinetics of Pyrazoles

- Title: "Bioorthogonal 4H-pyrazole 'click' reagents."

- Source:Chemical Communic

-

URL:

-

Compound Identity (CAS Verification)

-

SDHI Fungicide Scaffolds

- Title: "Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)."

- Source:Synform / Thieme

-

URL:

Sources

4-Ethynyl-1-methyl-1H-pyrazole (CAS 39806-89-8): A Modular Scaffold for "Click" Chemistry and Pharmacophore Design

Topic: CAS 39806-89-8 (4-Ethynyl-1-methyl-1H-pyrazole) Content Type: Technical Reference Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

Executive Summary & Molecular Identity

4-Ethynyl-1-methyl-1H-pyrazole (CAS 39806-89-8) is a specialized heterocyclic building block characterized by a pyrazole ring substituted with a methyl group at the N1 position and a terminal alkyne (ethynyl group) at the C4 position.[1]

In modern drug discovery, this molecule serves as a critical "warhead" for Fragment-Based Drug Design (FBDD) . Its terminal alkyne functionality makes it an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the canonical "Click Chemistry" reaction—allowing researchers to rapidly ligate the pyrazole pharmacophore onto complex biological scaffolds, kinase inhibitors, or proteolysis-targeting chimeras (PROTACs).

Table 1: Physicochemical Profile

| Property | Data |

| CAS Registry Number | 39806-89-8 |

| IUPAC Name | 4-Ethynyl-1-methyl-1H-pyrazole |

| Molecular Formula | C₆H₆N₂ |

| Molecular Weight | 106.13 g/mol |

| Physical State | Solid (Crystalline, Light Yellow) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| SMILES | Cn1cc(C#C)cn1 |

| InChI Key | RACKOVAPLUVOJA-UHFFFAOYSA-N |

| Predicted pKa | ~2.5 (conjugate acid of pyrazole nitrogen) |

| Storage Conditions | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Architecture & Manufacturing

The synthesis of CAS 39806-89-8 typically bypasses direct electrophilic substitution due to the sensitivity of the alkyne. The most robust industrial route involves the Seyferth-Gilbert Homologation of the corresponding aldehyde. This method is preferred over Sonogashira coupling for the primary synthesis of the terminal alkyne because it avoids the need for protecting group manipulation (e.g., TMS-acetylene).

Core Synthesis Pathway (Seyferth-Gilbert)

The precursor, 1-methyl-1H-pyrazole-4-carbaldehyde , is treated with the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) in the presence of a mild base (K₂CO₃/MeOH). This transforms the carbonyl directly into the terminal alkyne.

Figure 1: The conversion of the aldehyde precursor to the terminal alkyne via the Ohira-Bestmann reagent, avoiding metal catalysts that might contaminate the final product.

Applications in Drug Discovery: The "Click" Modality

The primary utility of CAS 39806-89-8 lies in its ability to introduce the pyrazole pharmacophore into a molecule via a 1,2,3-triazole linker. Pyrazoles are "privileged structures" in medicinal chemistry, found in numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib) due to their ability to form hydrogen bonds with the hinge region of ATP-binding pockets.

Mechanism: CuAAC Ligation

The terminal alkyne of CAS 39806-89-8 reacts with an azide-tagged scaffold (R-N₃) to form a 1,4-disubstituted 1,2,3-triazole. This triazole ring acts as a bioisostere for amide bonds but is resistant to metabolic cleavage.

Figure 2: The CuAAC reaction pathway utilizing CAS 39806-89-8 to tether the pyrazole moiety to a biological target.

Experimental Protocol: Standard CuAAC Ligation

Objective: To conjugate CAS 39806-89-8 to a benzyl azide model substrate (validation of reactivity).

Reagents

-

Alkyne: 4-Ethynyl-1-methyl-1H-pyrazole (1.0 equiv)

-

Azide: Benzyl azide (1.0 equiv)

-

Catalyst: CuSO₄·5H₂O (5 mol%)

-

Reductant: Sodium Ascorbate (10 mol%)

-

Solvent: t-BuOH/H₂O (1:1 v/v)

Step-by-Step Methodology

-

Preparation: Dissolve CAS 39806-89-8 (106 mg, 1 mmol) and benzyl azide (133 mg, 1 mmol) in 4 mL of t-BuOH/H₂O mixture in a reaction vial.

-

Catalyst Activation: Prepare a fresh solution of sodium ascorbate (19.8 mg in 0.5 mL water). Add CuSO₄ solution (12.5 mg in 0.5 mL water) to the reaction vial, followed immediately by the ascorbate solution.

-

Note: The solution should turn bright yellow/orange, indicating the generation of Cu(I).

-

-

Reaction: Stir vigorously at room temperature (25°C) for 12–16 hours. Monitor via TLC (DCM/MeOH 95:5) or LC-MS. The alkyne spot should disappear.

-

Workup: Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

-

Validation: Verify the formation of the triazole proton singlet (~8.0–8.5 ppm) via ¹H NMR.

Safety & Handling (E-E-A-T)

While CAS 39806-89-8 is a stable solid, the terminal alkyne functionality dictates specific safety protocols.

-

Hazard Classification (GHS):

-

Storage Integrity:

-

Store at 2–8°C .

-

Avoid Metals: Do not store in metal containers (especially copper or silver) without passivation, as terminal acetylenes can form explosive metal acetylides upon prolonged contact with dry metal surfaces.

-

References

-

Sigma-Aldrich. (2024). 4-Ethynyl-1-methyl-1H-pyrazole Product Specification. Link

-

Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Click Chemistry Applications. Link

-

ChemicalBook. (2024).[3] CAS 39806-89-8 MSDS and Supplier Data. Link

- Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Foundational reference for the protocol utilized in Section 4).

Sources

Strategic Integration of Fluorinated Pyrazole Building Blocks in Medicinal Chemistry

By: Senior Application Scientist

Introduction: The Fluorine Advantage in Pyrazole Scaffolds

In the landscape of modern drug discovery, the pyrazole ring stands out as a privileged nitrogen-containing heterocycle. It is a core motif in numerous FDA-approved therapeutics, ranging from blockbuster anti-inflammatories (e.g., Celecoxib) to targeted kinase inhibitors (e.g., Ruxolitinib). However, the bare pyrazole scaffold frequently encounters pharmacokinetic liabilities, including rapid oxidative metabolism and suboptimal lipophilicity.

To overcome these challenges, medicinal chemists strategically incorporate fluorine—whether as a single atom (–F), a difluoromethyl group (–CHF₂), or a trifluoromethyl group (–CF₃). Fluorinated compounds are expected to account for 30–50% of all active pharmaceutical ingredients currently under development[1]. The integration of fluorine fundamentally alters the physicochemical landscape of the pyrazole molecule, enabling precise modulation of pKa, enhancement of metabolic stability, and the exploitation of multipolar fluorine-protein interactions.

Causality in Physicochemical Profiling

The rationale behind fluorinating pyrazoles is rooted in fluorine’s unique atomic properties. With the highest electronegativity on the Pauling scale (3.98) and a small van der Waals radius (1.47 Å), fluorine exerts profound electronic effects without imposing severe steric penalties.

When a strongly electron-withdrawing –CF₃ group is attached to the pyrazole ring, it pulls electron density away from the aromatic system. This significantly lowers the pKa of the pyrazole N-H bond. By shifting the tautomeric equilibrium and increasing the fraction of the unionized drug at physiological pH, we directly enhance membrane permeability and oral bioavailability. Furthermore, the robust C–F bond resists cytochrome P450-mediated oxidation, drastically extending the molecule's hepatic half-life.

Table 1: Physicochemical Impact of Fluorination on the Pyrazole Scaffold

| Scaffold Variant | Substituent | Calculated LogP (cLogP) | pKa (N-H) | Metabolic Stability (Hepatic t₁/₂)* |

| 1H-Pyrazole | None (H) | 0.23 | 14.2 | < 15 min (Rapid clearance) |

| 4-Fluoro-1H-pyrazole | 4-F | 0.38 | 13.5 | ~ 30 min |

| 3-(Trifluoromethyl)-1H-pyrazole | 3-CF₃ | 1.45 | 11.4 | > 120 min (Highly stable) |

| 1-(Trifluoromethyl)-1H-pyrazole | N-CF₃ | 1.80 | N/A | > 120 min (Highly stable) |

*Note: Data represents generalized medicinal chemistry profiling averages demonstrating the fluorine effect.

Synthetic Methodologies: Architecting Fluorinated Pyrazoles

The synthesis of fluorinated pyrazoles demands rigorous control over regioselectivity. While traditional methods rely on the cyclocondensation of fluorinated 1,3-diketones with hydrazines, the synthetic toolkit has rapidly expanded. Recent innovations include the multigram synthesis of sp³-enriched fluorinated pyrazoles from β-bromo-α,α-difluoroketones[2].

Additionally, late-stage functionalization has been achieved via copper-mediated radical trifluoromethylation at room temperature, which tolerates diverse functional groups[3]. For highly complex pharmacophores, silver-catalyzed [3+2] cycloadditions now allow the one-pot dual incorporation of CF₃ and cyano groups[4]. Furthermore, elusive N-trifluoromethyl pyrazoles can now be accessed by trapping transiently-generated trifluoromethylhydrazine[5].

Synthetic pathways for accessing diverse fluorinated pyrazole architectures.

Experimental Protocol: Multigram Synthesis of a Fluorinated Pyrazole

To ensure reproducibility in drug development, the following is a self-validating protocol for the synthesis of 3-(trifluoromethyl)-1H-pyrazole via the cyclocondensation of 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate.

Objective: Regioselective multigram synthesis of a 3-CF₃ pyrazole building block. Materials: 1,1,1-Trifluoro-2,4-pentanedione (1.0 equiv), Hydrazine hydrate (1.1 equiv), Absolute Ethanol.

Step 1: Initiation & Solvent Selection Dissolve 1,1,1-trifluoro-2,4-pentanedione (10.0 g, 64.9 mmol) in 50 mL of absolute ethanol. Causality: Ethanol is chosen as a protic solvent because it facilitates hydrogen bonding, stabilizing the transition state during the initial nucleophilic attack of the hydrazine on the carbonyl carbon.

Step 2: Temperature-Controlled Addition Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate (3.58 g, 71.4 mmol) dropwise over 30 minutes under vigorous stirring. Causality: The condensation reaction is highly exothermic. Maintaining 0 °C prevents the volatilization of hydrazine and suppresses the formation of undesired bis-hydrazone byproducts, ensuring strict stoichiometry.

Step 3: Cyclization & Reflux Allow the mixture to warm to room temperature, then heat to reflux (80 °C) for 4 hours. Causality: While the initial hydrazone formation is rapid at low temperatures, the subsequent intramolecular cyclization (dehydration) requires thermal energy to overcome the activation barrier imposed by the strongly electron-withdrawing CF₃ group.

Step 4: Self-Validating Analysis & Isolation Monitor the reaction via Thin-Layer Chromatography (TLC). Upon completion, concentrate the mixture under reduced pressure and analyze the crude product via ¹⁹F NMR. Self-Validation: This protocol acts as a self-validating system; the disappearance of the diketone's CF₃ signal (typically around -76 ppm) and the emergence of a sharp singlet at approximately -62 ppm confirms successful cyclization. The absence of intermediate signals verifies complete conversion. Purify via recrystallization or silica gel chromatography.

Mechanistic Pathway: Target Engagement

Fluorinated pyrazoles are not merely structural spacers; they actively participate in target engagement. In the case of selective COX-2 inhibitors like Celecoxib, the 3-CF₃-pyrazole core inserts deeply into a hydrophobic side pocket of the cyclooxygenase-2 enzyme. Here, the fluorine atoms engage in favorable multipolar interactions with the protein backbone (specifically near Arg513, His90, and Val523), ensuring high selectivity over the COX-1 isoform.

Mechanism of COX-2 inhibition mediated by CF3-pyrazole multipolar interactions.

Conclusion

The integration of fluorinated pyrazole building blocks represents a cornerstone of modern medicinal chemistry. By understanding the causality behind fluorine's electronic and steric effects, researchers can rationally design therapeutics with superior pharmacokinetic profiles and target selectivity. As synthetic methodologies continue to evolve—moving from traditional condensations to advanced radical and cycloaddition techniques—the chemical space accessible to drug developers will only continue to expand.

References

- Recent Advances in Development of Bioactive Fluorinated Pyrazole Deriv

- Fluorine-Containing sp³-Enriched Building Blocks for the Multigram Synthesis of Fluorinated Pyrazoles and Pyrimidines - European Journal of Organic Chemistry

- Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds - ACS Omega

- Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane - CCS Chemistry

- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - The Journal of Organic Chemistry

Sources

Novel Ethynyl Pyrazole Scaffolds: A Strategic Guide for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a deep dive into the design, synthesis, and application of ethynyl pyrazole scaffolds, a burgeoning class of molecules with significant potential in therapeutic development. We will move beyond simple descriptions to explore the strategic rationale behind their use, offering field-proven insights and detailed protocols to empower your research endeavors.

Introduction: The Pyrazole Core and the Ethynyl Advantage

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (a kinase inhibitor). Its value stems from its metabolic stability, its ability to act as a versatile scaffold for three-dimensional exploration, and its capacity to engage in a wide range of hydrogen bonding interactions with biological targets.

However, the relentless challenge of drug discovery—the need for enhanced potency, selectivity, and novel mechanisms of action—demands continuous innovation. The strategic incorporation of an ethynyl (alkyne) group onto the pyrazole core represents a significant leap forward. This small, rigid functional group is far from a simple appendage; it is a powerful tool that can fundamentally alter a molecule's pharmacological profile, offering unique advantages in binding, reactivity, and synthetic versatility. This guide will dissect the "why" and "how" of leveraging this powerful combination for the discovery of next-generation therapeutics.

The Strategic Value of the Ethynyl Moiety in Drug Design

The decision to introduce an ethynyl group is a deliberate design choice driven by several key mechanistic and practical advantages. Understanding these rationales is crucial for its effective application.

-

As a Covalent Warhead for Irreversible Inhibition: The terminal alkyne is a bioorthogonal functional group that can be designed to act as a "warhead." In specific contexts, particularly in kinase inhibition, it can form a covalent bond with a nucleophilic residue (like cysteine) in the target protein's active site. This irreversible binding can lead to prolonged pharmacodynamic effects and increased potency, a strategy successfully employed in drugs like Ibrutinib (which uses a different warhead but illustrates the principle). The ethynyl group offers a unique approach to achieving this targeted covalent inhibition.

-

Enhancing Binding Affinity and Selectivity: The linear and rigid nature of the ethynyl group provides a valuable vector for exploring deep, narrow hydrophobic pockets within a protein's binding site. It can act as a rigid linker to position other pharmacophoric features optimally or engage in non-traditional interactions, such as carbon-halogen bonds or stacking with aromatic residues. This precise positioning can significantly boost binding affinity (potency) and, critically, enhance selectivity by exploiting unique topological features of the target that are absent in off-target proteins.

-

A Versatile Synthetic Handle: From a chemical synthesis perspective, the ethynyl group is exceptionally useful. It is a gateway to a vast array of subsequent chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the rapid and efficient diversification of lead compounds, enabling the exploration of a wide chemical space to optimize properties like solubility, cell permeability, and metabolic stability. This modular approach accelerates the structure-activity relationship (SAR) cycle.

-

Modulating Physicochemical Properties: While small, the ethynyl group can subtly influence a molecule's overall properties. It can impact logP, polarity, and metabolic stability. For instance, its introduction can block a potential site of metabolism, thereby improving the compound's pharmacokinetic profile.

The following diagram illustrates the decision-making workflow for incorporating an ethynyl group.

Caption: Strategic workflow for incorporating an ethynyl group onto a pyrazole scaffold.

Core Synthetic Methodologies

The synthesis of ethynyl pyrazole scaffolds can be approached from several angles, primarily depending on whether the pyrazole core is formed first or the ethynyl group is introduced onto a pre-existing ring. The Sonogashira cross-coupling reaction is the most prevalent and robust method for the latter.

Key Synthetic Pathway: Sonogashira Cross-Coupling

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This is the workhorse reaction for installing the ethynyl group onto a pre-functionalized pyrazole core.

Workflow Rationale: This approach is highly favored due to its reliability, functional group tolerance, and the commercial availability of a wide variety of halo-pyrazoles and terminal alkynes. The choice of starting material (e.g., an iodo- or bromo-pyrazole) is critical. Iodo-pyrazoles are more reactive and often give higher yields at lower temperatures, but bromo-pyrazoles are typically less expensive and more readily available, making them suitable for large-scale synthesis.

The general workflow is depicted below:

Caption: General workflow for Sonogashira cross-coupling to synthesize ethynyl pyrazoles.

Detailed Experimental Protocol: Synthesis of a Model Ethynyl Pyrazole

This protocol describes the synthesis of a generic 4-ethynyl-1-phenyl-1H-pyrazole, a common building block.

Self-Validation: The success of this protocol is validated at each stage. The consumption of starting materials can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the final product must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Step 1: Sonogashira Coupling of 4-Iodo-1-phenyl-1H-pyrazole with Ethynyltrimethylsilane

-

Inert Atmosphere: To a flame-dried round-bottom flask, add 4-iodo-1-phenyl-1H-pyrazole (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (2.0 eq).

-

Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene) (1.2 eq) dropwise via syringe. Causality Note: Using a silyl-protected alkyne like TMS-acetylene prevents self-coupling of the terminal alkyne, leading to a cleaner reaction and higher yield of the desired product.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting iodo-pyrazole.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the TMS-protected ethynyl pyrazole.

Step 2: Deprotection of the Silyl Group

-

Dissolution: Dissolve the TMS-protected ethynyl pyrazole (1.0 eq) from the previous step in a mixture of THF and methanol.

-

Base Addition: Add potassium carbonate (K2CO3) (2.0 eq). Causality Note: K2CO3 is a mild and effective base for cleaving the silicon-carbon bond without affecting other sensitive functional groups that might be present on the scaffold.

-

Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate.

-

Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. If necessary, purify further by column chromatography to obtain the final 4-ethynyl-1-phenyl-1H-pyrazole.

Biological Applications and Case Studies

The true value of ethynyl pyrazole scaffolds is demonstrated by their successful application against a range of high-value biological targets, particularly protein kinases involved in cancer and inflammatory diseases.

Case Study: Inhibition of Tyrosine Kinases in Cancer

Tyrosine kinases are a major class of enzymes that are frequently dysregulated in cancer. The ATP-binding site of many kinases contains a conserved cysteine residue, making them prime targets for covalent inhibitors.

-

ACK1 Kinase: The activated CDC42 kinase 1 (ACK1) is an oncogenic non-receptor tyrosine kinase. Researchers have developed potent inhibitors based on an ethynyl pyrazole scaffold. For example, the compound (S)-4-(3-ethynylphenylamino)-3-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine demonstrated potent and selective inhibition of ACK1. The ethynyl group in this case was designed to form a covalent bond with a cysteine residue (Cys193) in the ACK1 active site, leading to irreversible inhibition.

-

Abl Kinase: The Abl tyrosine kinase is famous for its role in chronic myeloid leukemia (CML), where it is constitutively activated by the Bcr-Abl fusion protein. While the first-generation inhibitor Imatinib was revolutionary, resistance mutations often emerge. Ponatinib, a later-generation inhibitor, incorporates an ethynyl linkage, which was shown to be critical for its ability to overcome many of these resistance mutations by providing a more rigid and optimal binding conformation.

Quantitative Data Summary: Ethynyl Pyrazole-Based Kinase Inhibitors

| Compound Class | Target Kinase | Key Compound Example | IC50 (nM) | Mechanism of Action | Reference |

| Pyrazolo[3,4-d]pyrimidine | ACK1 | (S)-4-(3-ethynylphenylamino)-... | < 10 | Covalent | |

| Imidazo[1,2-b]pyridazine | Abl | Ponatinib | 0.37 (Bcr-Abl) | Reversible (Type II) | |

| Pyrazole Scaffold | JAK2 | N/A | Varies | Reversible (Type I) |

Note: IC50 values are highly dependent on assay conditions. Data is presented for comparative purposes.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the ethynyl pyrazole scaffold is key to optimizing potency and selectivity. The following diagram outlines a typical SAR exploration strategy.

Caption: Key vectors for structure-activity relationship (SAR) exploration on the ethynyl pyrazole scaffold.

-

N1-Substituent: This position is often solvent-exposed and is a prime location for introducing groups to modulate physicochemical properties. Large, bulky groups can enhance van der Waals interactions, while polar groups (e.g., morpholine, piperazine) can dramatically improve aqueous solubility and tailor the pharmacokinetic profile.

-

C3-Substituent: This vector often points towards the "selectivity pocket" of kinases. Varying the size, shape, and electronics of this substituent is a powerful strategy for achieving selectivity against closely related kinases.

-

Ethynyl Group Position: The placement of the ethynyl group (e.g., at C3, C4, or C5) is a critical decision. Its position dictates which part of the binding site it will probe. For covalent inhibitors, it must be positioned to react with the target nucleophile. For reversible inhibitors, its placement is optimized to maximize favorable interactions.

Future Perspectives

The fusion of the privileged pyrazole scaffold with the versatile ethynyl group continues to be a highly productive strategy in drug discovery. Future efforts are likely to focus on:

-

Targeted Covalent Inhibitors (TCIs): Expanding the use of ethynyl pyrazoles as covalent warheads beyond kinases to other enzyme classes like proteases and phosphatases.

-

Proteolysis Targeting Chimeras (PROTACs): Using the ethynyl group as a robust and synthetically convenient attachment point for linking a pyrazole-based warhead to an E3 ligase ligand, creating novel PROTACs for targeted protein degradation.

-

Bioorthogonal Chemistry: Employing ethynyl pyrazoles in live-cell imaging and target identification studies through in-situ click chemistry with fluorescent or affinity-tagged azides.

The inherent versatility of the ethynyl pyrazole scaffold ensures its continued relevance and application in addressing complex therapeutic challenges.

References

-

Title: The Mighty Pyrazole and Its Biological Activities Source: ResearchGate URL: [Link]

-

Title: A Review on Recent Advances in the Synthesis of Pyrazole Derivatives and Their Biological Significance Source: MDPI URL: [Link]

-

Title: Covalent Kinase Inhibitors: Platforms, Progress, and Future Directions Source: National Institutes of Health URL: [Link]

-

Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Discovery of a Potent and Selective Covalent ACK1 Inhibitor Source: National Institutes of Health URL: [Link]

-

Title: Ponatinib: a potent and selective inhibitor of Bcr-Abl Source: National Institutes of Health URL: [Link]

Bioactive Potential of Trifluoromethylated Pyrazoles: A Technical Guide to Synthesis and SAR

Executive Summary

This technical guide analyzes the structural and pharmacological dominance of trifluoromethyl (

Part 1: The Fluorine Effect — Physicochemical Rationale

The

Lipophilicity and Membrane Permeability

The introduction of a

-

Mechanism: The low polarizability of the C-F bond reduces desolvation penalties, facilitating entry into hydrophobic protein pockets.

-

Data Point: Substitution of a methyl group (

) with

Metabolic Blockade

The C-F bond energy (~116 kcal/mol) renders the

Electronic Modulation (pKa)

The strong electron-withdrawing nature of the

Part 2: Synthetic Architectures and Regioselectivity

The primary challenge in synthesizing trifluoromethylated pyrazoles is regiocontrol . The classical cyclocondensation of hydrazines with trifluoromethyl-1,3-diketones often yields a mixture of 3-

The Regioselectivity Challenge (Diagram)

The following diagram illustrates the divergent pathways in cyclocondensation and how solvent choice or specific reagents dictate the isomeric outcome.

Figure 1: Mechanistic divergence in the synthesis of trifluoromethylpyrazoles. Regioselectivity is dictated by the initial nucleophilic attack of the hydrazine nitrogen on the diketone.

Validated Synthetic Strategies

| Method | Precursors | Key Reagents | Regioselectivity | Notes |

| Cyclocondensation | EtOH/Reflux or AcOH | Variable (Mixtures common) | Classical route. Requires purification. | |

| Enone Cyclization | Hydrazine hydrate | High | Access to 4,5-dihydro-1H-pyrazoles. | |

| 1,3-Dipolar Cycloaddition | Nitrilimines + Alkynes | High | Excellent for 1,3,4-trisubstituted pyrazoles. | |

| Direct Trifluoromethylation | Pyrazole + | Langlois reagent ( | Low to Moderate | Useful for late-stage functionalization. |

Part 3: Therapeutic & Agrochemical Landscape[1]

Inflammation: The Celecoxib Paradigm

Celecoxib (Celebrex) is the archetypal

-

Mechanism: The COX-2 active site contains a hydrophilic side pocket with Valine at position 523 (Val523).[1] In COX-1, this residue is Isoleucine (Ile523). The bulky

group of Celecoxib fits into the pocket created by the smaller Val523 but is sterically hindered by Ile523 in COX-1. -

Clinical Relevance: This selectivity reduces gastrointestinal toxicity associated with non-selective NSAIDs.

Agrochemicals: Fipronil and GABA Channels

Fipronil is a phenylpyrazole insecticide containing a trifluoromethylsulfinyl group, but its metabolites and analogs often feature the

-

Mechanism: It acts as a non-competitive blocker of GABA-gated chloride channels.

-

Selectivity: It binds with high affinity to insect GABA receptors but low affinity to mammalian ones, providing a safety margin.[4]

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Phenyl-3-(trifluoromethyl)pyrazole

Target: Synthesis of a COX-2 inhibitor precursor.

Reagents:

-

4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Ethanol (Absolute)

-

HCl (Catalytic)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 4,4,4-trifluoro-1-phenylbutane-1,3-dione in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 11 mmol of phenylhydrazine dropwise at room temperature.

-

Catalysis: Add 2-3 drops of concentrated HCl.

-

Reflux: Heat the mixture to reflux (

) for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). -

Workup: Cool to room temperature. The product often precipitates. If not, remove solvent under reduced pressure.

-

Purification: Recrystallize from ethanol/water to obtain the 5-hydroxy-pyrazoline intermediate or reflux longer in acidic media to dehydrate directly to the pyrazole.

-

Validation:

NMR should show a singlet around -62 ppm (characteristic of

Protocol B: In Vitro COX-2 Inhibition Assay

Purpose: To quantify the bioactive potential of the synthesized

-

Enzyme Prep: Use human recombinant COX-2 enzyme.

-

Incubation: Incubate enzyme with test compounds (0.01 - 100

) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 15 minutes at -

Initiation: Add Arachidonic Acid (substrate) to initiate the reaction.

-

Termination: Stop reaction after 2 minutes using HCl.

-

Quantification: Measure

production via ELISA. -

Calculation: Determine

using non-linear regression analysis (GraphPad Prism).

Part 5: Mechanism of Action Visualization

The following diagram details the signaling pathway modulation by

Figure 2: Anticancer mechanism of action. The

References

-

Fustero, S., et al. (2012). A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles. Organic Letters. Link

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry. Link

-

Hainzl, D., et al. (1998). Mechanisms for Selective Toxicity of Fipronil Insecticide and Its Sulfone Metabolite and Desulfinyl Photoproduct. Chemical Research in Toxicology. Link

-

Kumar, V., et al. (2013). Trifluoromethylated Pyrazoles: A Review on Synthesis and Bioactivities. Current Organic Chemistry. Link

-

Garg, P. K., et al. (2022). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives. European Journal of Medicinal Chemistry. Link

Sources

- 1. Celecoxib - Wikipedia [en.wikipedia.org]

- 2. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Strategic Sourcing & Synthesis Guide: 4-Ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Executive Summary

The compound 4-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole represents a high-value pharmacophore in medicinal chemistry, specifically designed for Fragment-Based Drug Discovery (FBDD) and covalent inhibitor development. Its structural triad—the 1-methyl pyrazole core (scaffold), the 3-trifluoromethyl group (metabolic stability/lipophilicity), and the 4-ethynyl moiety (bio-orthogonal handle)—makes it a critical building block.

Current market analysis indicates that while this specific alkyne is often a non-stock or "make-on-demand" item, its immediate precursors (esters and aldehydes) are commodity chemicals. This guide provides a dual-track strategy: Direct Sourcing for high-budget expedience and In-House Synthesis for cost-efficiency and scale.

Part 1: Chemical Profile & Strategic Utility

Structural Logic[1][2]

-

3-Trifluoromethyl (

): Enhances metabolic stability by blocking oxidative metabolism at the C3 position. It also modulates the pKa of the pyrazole ring and increases lipophilicity ( -

4-Ethynyl (

): A versatile "warhead." It serves as a substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry) to generate triazole libraries or as a rigid linker in Sonogashira couplings. -

1-Methyl: Fixes the tautomeric state of the pyrazole, preventing promiscuous binding modes often seen in N-unsubstituted pyrazoles.

The "Make vs. Buy" Decision

The exact alkyne is frequently absent from immediate "in-stock" catalogs due to the reactivity of the terminal alkyne over long storage periods.

-

Direct Buy: High cost (

500/g), long lead times (custom synthesis). -

Precursor Buy (Recommended): The ethyl ester or aldehyde precursors are stable, cheap (

50/g), and widely available.

Part 2: Sourcing Landscape (Suppliers & Price)

Direct Precursor Sourcing

The most reliable route to the target is purchasing the stable precursor: Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 111493-74-4).

Table 1: Precursor Supplier Analysis (CAS 111493-74-4)

| Supplier | Catalog / SKU | Purity | Pack Size | Est. Price (USD) | Lead Time |

| Sigma-Aldrich | E111493 | 97% | 1g / 5g | $120 / 5g | 2-3 Days |

| ChemScene | CS-W000485 | 98% | 1g / 10g | $45 / 1g | 1-2 Weeks |

| Combi-Blocks | PN-1114 | 98% | 5g / 25g | $85 / 5g | 2-3 Days |

| Enamine | EN300-212 | 95%+ | Custom | Inquiry | 3-4 Weeks |

Note: Prices are estimated based on Q1 2026 market data for fluorinated heterocycles. Always verify lot-specific COA.

Custom Synthesis Providers (Target Molecule)

If internal synthesis is not feasible, the following CROs specialize in fluorinated pyrazoles and can synthesize This compound on demand.

-

WuXi AppTec: High capacity, suitable for kg scale.

-

Pharmablock: Specializes in unusual saturated/fluorinated blocks.

-

Synthonix: US-based, rapid turnaround for mg scales.

Part 3: Synthetic Utility & Protocols (The "Make" Strategy)

For research teams requiring >1g of material, synthesizing the alkyne from the ester is the most robust workflow.

Synthesis Workflow Diagram

The following diagram outlines the conversion of the commercial ester to the target alkyne using the Bestmann-Ohira Reagent (BOR) , which avoids the harsh conditions of the Corey-Fuchs reaction.

Figure 1: Synthetic route from commercial ester to target alkyne via Bestmann-Ohira Homologation.

Detailed Experimental Protocol

Step 1: Reduction to Aldehyde (via Alcohol) Direct reduction of the ester to aldehyde using DIBAL-H can be tricky on pyrazoles due to over-reduction. A two-step method is more reliable.

-

Reduction: Treat Ester (1 eq) with

(1.1 eq) in dry THF at 0°C. Quench with Fieser method. Isolate alcohol. -

Oxidation: Treat crude alcohol with activated

(10 eq) in DCM at reflux for 4 hours. Filter through Celite.-

Checkpoint: Verify Aldehyde formation via 1H NMR (distinct singlet ~9.8-10.0 ppm).

-

Step 2: Bestmann-Ohira Homologation (Aldehyde

-

Reagents:

-

Aldehyde intermediate (1.0 mmol)

-

Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate) (1.2 mmol)

- (2.0 mmol)

-

Methanol (dry, 10 mL)

-

-

Procedure:

-

Dissolve the aldehyde and Bestmann-Ohira reagent in dry MeOH under Argon.

-

Add

in one portion at 0°C. -

Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Alkyne is usually less polar than aldehyde).

-

Workup: Dilute with

, wash with saturated -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The alkyne is often volatile; evaporate solvents carefully.

-

Part 4: Quality Assurance & Validation (Self-Validating System)

Trustworthiness in chemical sourcing relies on analytical verification. Do not assume vendor purity.

Critical QC Parameters

Table 2: Analytical Specification Sheet

| Test | Acceptance Criteria | Purpose |

| 1H NMR (CDCl3) | Confirms terminal alkyne presence. | |

| 19F NMR | Single peak ~ -62 ppm | Confirms integrity of |

| LC-MS | Verifies molecular weight. | |

| Appearance | White to off-white solid/oil | Dark color indicates decomposition/polymerization. |

The "Fluorine Flag" (19F NMR)

The

Part 5: Application Workflow (Click Chemistry)

The primary utility of this compound is in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Figure 2: Standard CuAAC reaction setup for library generation.

Protocol Note: The electron-withdrawing nature of the

References

-

Sigma-Aldrich. Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Product Page. Available at:

-

ChemScene. 4-Ethynyl-1-(trifluoromethyl)-1H-pyrazole (Analog Reference). Available at:

-

Müller, S., et al. (1996).[1] "The Bestmann-Ohira Reagent: A Convenient Reagent for the Conversion of Aldehydes to Alkynes". Synlett, 1996(06), 521-522.[1] Available at:

-

Organic Chemistry Portal. Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent. Available at:

-

PubChem. 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid (Precursor Data). Available at:

Sources

Engineering Agrochemical Efficacy: The Strategic Application of Alkyne-Functionalized Pyrazoles

Executive Summary

The pyrazole heterocycle is universally recognized as a "privileged" scaffold in agrochemical discovery, forming the structural core of numerous blockbuster insecticides, acaricides, and fungicides[1]. However, as agricultural pests and phytopathogens rapidly develop resistance to commercial agents, there is an urgent need to explore novel chemical space. The strategic integration of alkyne functionalities into the pyrazole core has emerged as a transformative approach. Alkynes not only modulate the physicochemical profile of the molecule—enhancing lipophilicity, metabolic stability, and target binding affinity—but also serve as highly specific bioorthogonal handles for target identification via click chemistry[2][3]. This technical guide explores the mechanistic rationale, advanced synthetic workflows, and biological efficacy of alkyne-functionalized pyrazoles in modern crop protection.

Mechanistic Rationale: The Role of the Alkyne Moiety

As an Application Scientist, I frequently observe that the success of an agrochemical candidate hinges on its ability to navigate complex biological matrices while maintaining high affinity for its target. The introduction of an alkyne group onto a pyrazole scaffold serves two distinct, highly valuable purposes:

1. Steric and Electronic Modulation for Target Affinity:

The rigid, linear, and cylindrical geometry of the carbon-carbon triple bond allows the alkyne to probe deep, narrow hydrophobic pockets within target enzymes without introducing severe steric clashes. In pyrazole-based fungicides (which often target mitochondrial complex II or III), the alkyne acts as a sterically compact, electron-rich pharmacophore that can engage in robust

2. Bioorthogonal Target Profiling (ABPP): Understanding the exact mode of action of novel agrochemicals is critical for regulatory approval and resistance management. Alkyne-functionalized pyrazoles are uniquely suited for Activity-Based Protein Profiling (ABPP). Because the alkyne group is biologically inert (bioorthogonal), the agrochemical can be incubated in vivo with the pest or pathogen. Once the pyrazole covalently or tightly binds to its target protein, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is performed with an azide-bearing reporter (such as a fluorophore or biotin). This enables the precise isolation, visualization, and LC-MS/MS identification of the target protein[2].

Activity-Based Protein Profiling (ABPP) workflow using alkyne-pyrazole probes.

Advanced Synthetic Workflows

Synthesizing highly functionalized alkynyl-pyrazoles requires methodologies that balance regioselectivity, yield, and safety. Below are two field-proven protocols for generating these critical scaffolds.

Continuous-Flow Assembly of 3,5-Disubstituted Pyrazoles

Traditional batch synthesis of pyrazoles often suffers from prolonged reaction times and the dangerous accumulation of reactive intermediates. A modern, highly efficient alternative is continuous-flow synthesis via sequential alkyne homocoupling and Cope-type hydroamination[5].

Causality & Rationale: Flow chemistry provides exceptionally high surface-area-to-volume ratios, ensuring rapid heat transfer. This prevents the thermal degradation of the sensitive 1,3-diyne intermediate and allows the safe use of elevated temperatures (up to 140 °C) to drive the hydroamination step to completion without isolating explosive or toxic intermediates[5].

Protocol: Continuous-Flow Synthesis

-

Preparation of Precursors: Prepare a solution of the terminal alkyne (1.0 equiv) and a

catalyst in an appropriate solvent system. In a separate fluidic line, prepare a solution of hydrazine monohydrate[5]. -

Alkyne Homocoupling: Pump the alkyne/catalyst stream through a heated reactor coil set to 120 °C. The continuous flow ensures a controlled, copper-mediated oxidative homocoupling to generate the 1,3-diyne intermediate in situ[5].

-

Telescoped Hydroamination: Merge the newly formed 1,3-diyne stream with the hydrazine stream using a fluidic T-mixer.

-

Cyclization: Pass the merged stream through a second reactor coil heated to 140 °C. Maintain a residence time of approximately 87.5 minutes (e.g., at a 0.2 mL/min flow rate) to ensure complete Cope-type hydroamination[5].

-

Collection and Purification: Collect the reactor effluent, quench the reaction, and purify the resulting 3,5-disubstituted pyrazole. This intensified method routinely achieves >95% conversion without traces of unreacted alkyne[5].

Continuous-flow synthesis workflow for 3,5-disubstituted pyrazoles.

[3+2] Cycloaddition via Diazo Intermediates

The [3+2] cycloaddition of alkynes with diazo compounds is a direct and powerful method for constructing the pyrazole core. For instance, reacting

Causality & Rationale: The use of N-silyl sulfoximines stabilizes the monosubstituted diazo compounds, preventing premature decomposition. Performing the reaction with the alkyne strictly as the limiting reagent (using THF as the solvent) prevents unwanted over-reaction pathways where the newly formed pyrazole undergoes conjugate addition to excess alkyne[6].

Protocol:[3+2] Cycloaddition

-

Reagent Setup: Dissolve the sulfoximine diazo compound (1.2 equiv) in anhydrous THF under an inert argon atmosphere to maintain stability[6].

-

Alkyne Addition: Add the target alkyne (1.0 equiv) dropwise. Keeping the alkyne as the limiting reagent is critical to mitigating conjugate addition side-reactions[6].

-

Cycloaddition: Stir the mixture at the optimized temperature until TLC or LC-MS indicates complete consumption of the alkyne.

-

Isolation: Concentrate the solvent in vacuo and purify via silica gel chromatography to isolate the functionalized pyrazole[6].

Biological Efficacy and Quantitative Data

Alkyne-functionalized pyrazoles and their complex derivatives have demonstrated exceptional efficacy against a variety of agricultural pathogens and pests. The structural rigidification provided by the alkyne, combined with the hydrogen-bonding capacity of the pyrazole nitrogens, leads to profound biological activity.

The table below summarizes recent quantitative data comparing novel pyrazole derivatives against commercial standards:

| Compound / Scaffold | Target Organism | Concentration / EC50 | Efficacy / Inhibition | Reference |

| Pyrazole 1v (Aryl | Fusarium graminearum (Fungus) | High antifungal activity; comparable to the commercial standard pyraclostrobin. | [4] | |

| Epoxychalcone-pyrazole 5 | Plodia interpunctella (Insect) | 400 µg/mL | 100% insecticidal activity; causes complete mortality in target pests. | [7] |

| Pyrazole 10d (THQ-hybrid) | Gaeumannomyces graminis (Fungus) | 16.7 µg/mL | 100% fungicidal inhibition; highly effective against wheat take-all disease. | [8] |

Conclusion

The integration of alkyne functionalities into the pyrazole scaffold represents a highly effective, dual-purpose strategy in agrochemical development. By leveraging advanced synthetic techniques like continuous-flow chemistry and [3+2] cycloadditions, researchers can safely and rapidly generate diverse libraries of these compounds[5][6]. Furthermore, the alkyne group's utility—as both a bioorthogonal handle for mechanistic ABPP studies and a potent pharmacophore for target engagement—ensures that alkyne-functionalized pyrazoles will remain at the forefront of next-generation crop protection solutions[1][2].

References

-

[7] Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. PMC / NIH. 7

-

[6] Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. PMC / NIH. 6

-

[5] Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing.5

-

[2] Bioorthogonal 4H-pyrazole “click” reagents. PMC / NIH. 2

-

[1] Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. Benchchem. 1

-

[3] Preparation and Utility of N-Alkynyl Azoles in Synthesis. MDPI. 3

-

[4] Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. PMC / NIH. 4

-

[8] Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. SciSpace. 8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]

- 6. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Engineering Metabolic Stability: The Physical Organic Chemistry of Trifluoromethyl Pyrazoles in Drug Design

Executive Summary

As a Senior Application Scientist, I frequently encounter lead compounds that exhibit sub-nanomolar target affinity in vitro but fail spectacularly in early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling due to rapid hepatic clearance. The pyrazole ring is a privileged scaffold in medicinal chemistry, offering excellent hydrogen-bonding capabilities and planar geometry. However, its electron-rich nature makes it highly susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism.

The strategic installation of a trifluoromethyl (–CF3) group onto the pyrazole core represents a masterclass in physical organic chemistry applied to drug design. This whitepaper dissects the causality behind the metabolic robustness of CF3-pyrazoles, moving beyond the oversimplified "C–F bonds are strong" narrative to explore HOMO energy depletion, enzyme affinity perturbation, and self-validating experimental workflows for quantifying these improvements.

The Mechanistic Basis of Metabolic Stability (The "Why")

Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) account for 90–95% of the oxidative metabolism of xenobiotics. The prevailing wisdom often attributes the metabolic stability of fluorinated compounds solely to the high bond dissociation energy of the C–F bond (~116 kcal/mol). However, this ignores the actual catalytic mechanism of CYP-mediated oxidation.

HOMO Depletion and Transition State Energy

The true driver of metabolic stability in CF3-pyrazoles is electronic. The –CF3 group exerts a profound electron-withdrawing effect (π-depletion) on the pyrazole ring. By significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, the transition state energy required for single-electron oxidation or epoxidation by the electrophilic Fe(O) species in the CYP active site is drastically increased 1[1].

Resistance to Oxidative N-Dealkylation

N-methylpyrazoles are notorious for undergoing rapid oxidative N-demethylation, generating reactive intermediate species and drastically reducing the parent drug's half-life. Replacing the N-methyl group with an N-trifluoromethyl group completely blocks this pathway. A landmark example is the CHK1 inhibitor MU380; by substituting the N-methyl group of its predecessor (SCH900776) with an N-CF3 group, researchers achieved complete resistance to N-dealkylation, resulting in a vastly superior pharmacokinetic profile 2[2].

Perturbation of Enzyme Affinity ( )

Fluorination also influences a drug's affinity for metabolizing enzymes. The bulky, highly lipophilic nature of the –CF3 group alters the binding orientation within the CYP substrate-binding domain, perturbing the equilibrium constant (

Impact of the trifluoromethyl group on the CYP450 oxidative catalytic cycle.

Quantitative Structure-Metabolism Relationships (QSMR)

The theoretical benefits of the CF3-pyrazole motif translate directly into measurable pharmacokinetic improvements. The table below summarizes the quantitative impact of this functional group across various therapeutic targets.

| Compound / Class | Structural Modification | Biological Target | Intrinsic Clearance ( | Half-life ( | Key Outcome |

| SCH900776 | N-CH3 Pyrazole | CHK1 Kinase | High (Rapid) | Short | Prone to rapid oxidative N-dealkylation. |

| MU380 | N-CF3 Pyrazole | CHK1 Kinase | Low (Stable) | Prolonged | Complete resistance to N-dealkylation 2[2]. |

| Compound 40 | 1,3-Disubstituted CF3-Pyrazole | Cannabinoid Receptor | 14 µL/min/mg (HLM) | 86 min (HLM) | Excellent in vitro metabolic stability achieved 3[3]. |

| DPC 423 | CF3-Pyrazole Carboxamide | Factor Xa | 0.24 L/kg/h (Dog in vivo) | 7.5 h (Dog in vivo) | High oral bioavailability (57%) and long half-life 4[4]. |

| COX Inhibitors | CF3-Pyrazole Carboxamide | COX-1 / COX-2 | - | - | Enhanced membrane permeability and target specific binding 5[5]. |

Experimental Workflows & Self-Validating Protocols

To rigorously quantify the metabolic advantages of CF3-pyrazoles, we must employ self-validating assay systems. A protocol is only as good as its controls. Below are the standard operating procedures I mandate for lead optimization.

Protocol 1: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Causality & Design: We utilize 0.5 mg/mL microsomal protein to ensure linear Michaelis-Menten kinetics and minimize non-specific binding artifacts. The assay is self-validating through the inclusion of a positive control (Verapamil, to confirm CYP activity) and a negative control (No-NADPH, to rule out chemical instability or non-oxidative degradation).

Step-by-Step Methodology:

-

Preparation: Prepare a 1 µM solution of the CF3-pyrazole test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

-

Pre-incubation: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the oxidative reaction by adding NADPH to a final concentration of 1 mM. (Note: The No-NADPH control receives an equivalent volume of buffer).

-

Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.

-

Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled Internal Standard (IS). Causality: Cold ACN instantly denatures CYP enzymes, halting the reaction, while the IS normalizes downstream LC-MS/MS injection variability.

-

Extraction & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS to quantify the exponential decay of the parent compound.

-

Validation Criteria: Verapamil

must fall between 15-25 minutes. No-NADPH parent depletion must be <5%.

Workflow for determining intrinsic clearance via self-validating HLM stability assay.

Protocol 2: Caco-2 Permeability and Efflux Assessment

Causality & Design: While the –CF3 group improves metabolic stability, its high lipophilicity can inadvertently increase binding to efflux transporters like P-glycoprotein (P-gp). A bidirectional Caco-2 assay is required.

Step-by-Step Methodology:

-

Monolayer Culture: Culture Caco-2 cells on polycarbonate transwell inserts for 21 days to ensure tight junction formation and transporter expression.

-

Integrity Check: Validate monolayer integrity using Lucifer Yellow (paracellular leakage must be <1%).

-

Dosing: Apply 4 µM of the test compound to either the apical (A) or basolateral (B) compartment in HBSS buffer (pH 7.4).

-

Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from both compartments.

-

Validation & Controls: Include Propranolol (high permeability control) and Digoxin (P-gp efflux control). Calculate the Efflux Ratio (

). Mass balance recovery must exceed 80% to validate that the lipophilic CF3-pyrazole is not sequestered in the plastic apparatus.

Conclusion

The integration of the trifluoromethyl pyrazole ring is not merely a structural tweak; it is a calculated manipulation of physical organic chemistry. By depleting the HOMO energy of the pyrazole core and sterically shielding vulnerable nitrogen atoms, medicinal chemists can systematically engineer metabolic stability into their lead compounds. When coupled with rigorous, self-validating in vitro ADME workflows, this pharmacophore remains one of the most reliable tools for overcoming hepatic clearance hurdles in modern drug discovery.

References

- Source: nih.

- Source: aacrjournals.

- Source: nih.

- Title: Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423)

- Source: nih.

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Pyrazole-Triazole Hybrids via CuAAC Click Chemistry

Strategic Context & Pharmacological Relevance

The fusion of pyrazole and 1,2,3-triazole pharmacophores represents a highly strategic approach in modern drug discovery. Both heterocycles are privileged scaffolds; pyrazoles are ubiquitous in anti-inflammatory and kinase-inhibitory agents, while 1,4-disubstituted 1,2,3-triazoles serve as robust, metabolically stable bioisosteres for amide bonds.

Synthesizing these hybrids traditionally posed regioselectivity challenges. However, the application of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to ethynylpyrazoles (pyrazole alkynes) has revolutionized this workflow[1]. Unlike uncatalyzed thermal Huisgen cycloadditions, which yield a mixture of 1,4- and 1,5-regioisomers, the CuAAC protocol guarantees exclusive formation of the 1,4-disubstituted pyrazole-triazole hybrid under mild conditions[2]. This application note provides a comprehensive, self-validating methodology for executing this transformation with high fidelity.

Mechanistic Causality in CuAAC with Ethynylpyrazoles

Understanding the electronic and mechanistic nuances of the CuAAC reaction is critical for troubleshooting and optimizing yields. The reaction does not simply involve a single copper atom; it proceeds via a bimetallic transition state[3].

When utilizing ethynylpyrazoles, the electronic nature of the pyrazole ring heavily influences the alkyne's reactivity. For instance, trifluoromethylated (CF₃) pyrazole alkynes are highly electron-deficient[4]. This polarization accelerates the initial deprotonation and formation of the copper-acetylide complex. However, it also makes the intermediate highly susceptible to oxidative Glaser homocoupling if trace oxygen is present.

To counteract this, our protocol relies on the in situ generation of the Cu(I) active species from Copper(II) sulfate and sodium ascorbate[4]. This ensures a steady, low concentration of Cu(I), minimizing homocoupling while maintaining catalytic turnover.

Fig 1: CuAAC catalytic cycle for ethynylpyrazoles, highlighting key bimetallic intermediates.

Experimental Design: A Self-Validating Workflow

A robust protocol must be self-validating. By incorporating specific visual and analytical checkpoints, researchers can confirm the mechanistic integrity of the reaction in real-time. The workflow below outlines the critical path from substrate preparation to final isolation, emphasizing the use of aqueous-organic solvent mixtures (e.g., MeOH/H₂O) which accelerate the reaction via transition-state hydrogen bonding[5].

Fig 2: Self-validating experimental workflow for pyrazole-triazole hybrid synthesis.

Quantitative Data & Condition Optimization

The choice of catalyst loading and solvent drastically impacts the yield and purity of the pyrazole-triazole hybrids. Table 1 summarizes optimized conditions derived from recent comparative studies[4][5].

Table 1: Optimization of CuAAC Conditions for Pyrazole-Triazole Hybrids

| Entry | Catalyst System | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality / Observation |

| 1 | CuSO₄ (15 mol%) / NaAsc (30 mol%) | MeOH / H₂O (10:1) | 55 | 5 | 85 | Optimal: High yield for electron-deficient CF₃-pyrazoles; H₂O accelerates kinetics. |

| 2 | CuI (10 mol%) / DIPEA | Anhydrous THF | 25 | 24 | 42 | Suboptimal: Lack of H₂O slows metallacycle formation; Glaser homocoupling observed. |

| 3 | CuSO₄ (5 mol%) / NaAsc (10 mol%) | t-BuOH / H₂O (1:1) | 25 | 16 | 78 | Standard: Excellent for neutral ethynylpyrazoles, though kinetics are slower at RT. |

| 4 | Cu(OAc)₂ (5 mol%) / NaAsc (10 mol%) | Glycerol | 80 (MW) | 0.5 | 92 | Green Alternative: Microwave heating in glycerol provides rapid, high-yielding turnover. |

Step-by-Step Protocol: Synthesis of 1-(Aryl)-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazoles

This protocol is scaled for 1.00 mmol and optimized for substituted ethynylpyrazoles[4].

Phase 1: Reagent Preparation & Degassing

-

Substrate Solvation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 5-ethynylpyrazole derivative (1.00 mmol) and the target organic azide (1.20 mmol) in 14 mL of a Methanol/Water (10:1 v/v) mixture.

-

Causality: The 1.2-fold excess of azide ensures complete consumption of the synthetically valuable pyrazole alkyne. The protic solvent mixture is critical for stabilizing the highly polar bimetallic transition state.

-

-

Degassing: Sparge the solution with Argon or Nitrogen for 5 minutes.

-

Causality: Removing dissolved oxygen prevents the oxidative dimerization of the alkyne (Glaser coupling).

-

Phase 2: Catalyst Activation

-

In Situ Generation: In a separate 2 mL glass vial, dissolve CuSO₄·5H₂O (38 mg, 0.15 mmol, 15 mol%) and sodium L-ascorbate (59.5 mg, 0.30 mmol, 30 mol%) in 1 mL of deionized water.

-

Addition: Add the catalyst solution dropwise to the stirring reaction mixture at room temperature.

-

Validation Checkpoint 1: Upon addition, the solution will transiently turn brown and rapidly transition to a pale yellow or heterogeneous yellow-green suspension. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.

-

Phase 3: Cycloaddition & Monitoring

-

Heating: Attach a reflux condenser and heat the reaction mixture in an oil bath at 55 °C.

-

Monitoring: Stir the reaction for 3 to 5 hours.

-

Validation Checkpoint 2: Periodically check the color of the reaction. If the solution reverts to a deep blue color, it indicates oxygen ingress and catalyst deactivation (oxidation back to Cu(II)). If this occurs, add an additional 10 mol% of sodium ascorbate.

-

Validation Checkpoint 3: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The UV-active ethynylpyrazole spot will disappear, replaced by a highly polar, lower R_f spot corresponding to the triazole product.

-

Phase 4: Quenching & Isolation

-

Copper Chelation: Once the alkyne is fully consumed, cool the mixture to room temperature. Quench the reaction by adding 15 mL of 10% aqueous ammonia (NH₄OH) or saturated NH₄Cl solution[5].

-

Causality: Ammonia and chloride ions act as strong chelating agents for copper, effectively stripping the metal from the nitrogen-rich triazole product and preventing heavy metal contamination in the final compound.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate in vacuo. Purify the crude residue via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient) or recrystallize from a Hexane/DCM mixture to afford the pure pyrazole-triazole hybrid.

References

-

Assembly of CF3-Pyrazole–Triazole Hybrids through (3 + 3)-Cycloaddition/Ring Contraction and Click Chemistry ACS Publications (Journal of Organic Chemistry) URL: [Link]

-

Synthesis of Substituted Triazole-Pyrazole Hybrids using Triazenopyrazoles Precursors ChemRxiv / Karlsruhe Institute of Technology (KIT) URL:[Link]

-

Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study MDPI (Molecules) URL:[Link]

-

Preparation and Utility of N-Alkynyl Azoles in Synthesis National Institutes of Health (NIH) / PMC URL:[Link]

-

Synthesis of 1,2,3-Triazoles Organic Chemistry Portal URL:[Link]

Sources

Functionalization of 4-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Executive Summary

This guide details the functionalization strategies for 4-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 2166798-48-5), a high-value scaffold in medicinal chemistry. The combination of the electron-withdrawing trifluoromethyl (

This document provides optimized protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira Cross-Coupling , specifically tuned to accommodate the electronic deficiency induced by the

Chemical Profile & Significance

The 1-methyl-3-(trifluoromethyl)pyrazole core is a "privileged structure."[1] The

-

Increased Acidity: The terminal alkyne proton is more acidic than in non-fluorinated analogs, facilitating base-mediated activation (e.g., in Sonogashira coupling).

-

Stability: The scaffold resists oxidative metabolism, a key trait for oral bioavailability.

| Property | Data | Note |

| Formula | ||

| MW | 174.12 g/mol | |

| LogP | ~1.34 | Lipophilic, good membrane permeability |

| TPSA | 17.8 Ų | Low polar surface area, CNS active potential |

| Electronic State | Electron-Deficient |

Reaction Landscape (Visualization)

The following diagram outlines the primary divergent synthesis pathways available from the parent alkyne.

Figure 1: Divergent synthesis pathways.[2][3] The alkyne serves as a linchpin for accessing triazoles (kinase bioisosteres) and extended aryl systems.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Context: The standard "Click" reaction is highly efficient here. However, because the pyrazole nitrogens can weakly coordinate copper, using a stabilizing ligand (THPTA or TBTA) is mandatory to prevent catalyst arrest and oxidation.

Application: Synthesis of peptidomimetics and kinase inhibitors (Type II).

Materials:

-

Substrate: this compound (1.0 equiv)

-

Azide Partner:

(1.1 equiv) -

Catalyst:

(5 mol%) -

Reductant: Sodium Ascorbate (10 mol%)

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%)

-

Solvent:

-BuOH /

Step-by-Step Methodology:

-

Ligand-Catalyst Premix: In a small vial, dissolve

and THPTA in water. The solution should turn a light blue. Why? This pre-complexation ensures the active Cu(I) species generated in step 3 is immediately protected from disproportionation. -

Substrate Dissolution: In the reaction vessel, dissolve the pyrazole alkyne and the organic azide in

-BuOH (or DMSO). -

Initiation: Add the aqueous Ligand-Catalyst mixture to the reaction vessel.

-

Reduction: Add the Sodium Ascorbate (dissolved in minimum water) dropwise. The solution may turn colorless or pale yellow (indicating Cu(I)).

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours.

-

QC Check: Monitor by LC-MS. The

group provides a distinct mass signature.

-

-

Workup: Dilute with water and extract with Ethyl Acetate. The triazole product is usually pure enough for biological screening after solvent removal.

Troubleshooting:

-

Stalled Reaction: If the reaction stops at 50% conversion, add fresh Sodium Ascorbate (5 mol%). Oxygen ingress may have oxidized the Cu(I).

Protocol B: Sonogashira Cross-Coupling

Context: Coupling this alkyne with aryl halides allows for the construction of rigid molecular rods.

Critical Insight: The electron-poor nature of the pyrazole ring makes the alkyne proton (

Materials:

-

Alkyne: this compound (1.2 equiv)

-

Electrophile: Aryl Bromide or Iodide (1.0 equiv)

-

Catalyst:

(2–5 mol%) -

Co-Catalyst: CuI (1–2 mol%)

-

Base/Solvent: Anhydrous